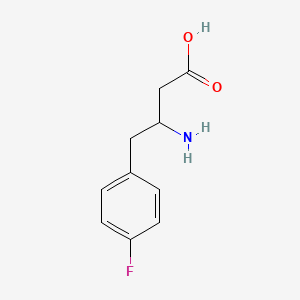

3-Amino-4-(4-fluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAZHPYPJNEKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657715 | |

| Record name | 3-Amino-4-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-76-8 | |

| Record name | 3-Amino-4-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated γ-Amino Acids

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(4-fluorophenyl)butanoic Acid

This compound is a fluorinated γ-amino acid (GABA) analogue. The incorporation of fluorine into amino acids is a powerful strategy in medicinal chemistry, as it can significantly alter the parent molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] These fluorinated building blocks are of great interest as potential enzyme inhibitors and therapeutic agents.[2] Specifically, GABA analogues are a class of drugs that target the central nervous system and are used to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.

The primary challenge in synthesizing molecules like this compound lies in the precise, stereocontrolled construction of the chiral center at the C3 position. Achieving high enantiomeric purity is critical, as the biological activity of chiral drugs often resides in a single enantiomer. This guide provides a comprehensive overview of established and innovative pathways for the asymmetric synthesis of this important molecule, aimed at researchers, scientists, and professionals in drug development.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral β- and γ-amino acids has been a subject of intense research, leading to a variety of strategic approaches.[3] The most successful routes for this compound and its analogues can be broadly categorized into three main strategies: Catalytic Asymmetric Synthesis, Chemoenzymatic Methods, and Chiral Pool Synthesis. Each approach offers distinct advantages regarding efficiency, scalability, and stereocontrol.

Pathway 1: Catalytic Asymmetric Conjugate Addition

One of the most direct and efficient methods for establishing the chiral center is through the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor. This approach often utilizes a chiral transition metal catalyst to induce high stereoselectivity. A prominent example is the rhodium-catalyzed conjugate addition, a variant of the Hayashi-Miyaura reaction.[4]

Conceptual Overview

This pathway typically begins with the Knoevenagel condensation of 4-fluorobenzaldehyde with a malonic acid derivative to form an α,β-unsaturated compound. A subsequent asymmetric conjugate addition of a nucleophile, such as a cyanide source or a nitromethane equivalent, in the presence of a chiral catalyst, sets the crucial stereocenter. The resulting intermediate is then elaborated through hydrolysis, decarboxylation, and reduction to yield the final product.

Workflow Diagram: Asymmetric Conjugate Addition

Caption: A generalized workflow for the organocatalytic asymmetric synthesis of the target molecule.

Experimental Protocol: Asymmetric Michael Addition of Nitromethane

This protocol is adapted from established methods for the synthesis of similar γ-amino acids.[5]

-

Catalyst Preparation: In a nitrogen-flushed flask, dissolve the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 0.5 mol%) in a suitable solvent (e.g., toluene, 2 mL).

-

Reaction Setup: To the catalyst solution, add diethyl (4-fluorobenzylidene)malonate (1.0 equiv).

-

Nucleophile Addition: Add nitromethane (2.0 equiv) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.

-

Subsequent Steps: The purified adduct undergoes hydrolysis and decarboxylation, typically by heating with a strong acid (e.g., 6M HCl), followed by reduction of the nitro group to an amine (e.g., using catalytic hydrogenation) to afford the final product.

Causality and Insights

-

Choice of Catalyst: Bifunctional organocatalysts are highly effective as they can activate both the electrophile (the malonate derivative) and the nucleophile (nitromethane) simultaneously through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.[5]

-

Solvent: The choice of a non-polar solvent like toluene is crucial as it enhances the hydrogen-bonding interactions essential for the catalyst's function.

-

Self-Validation: The protocol's integrity is validated by the high enantiomeric excess (ee) of the product, which is directly determined by the efficacy of the chiral catalyst. The stereochemical outcome can be reliably predicted based on the chosen catalyst enantiomer.

Pathway 2: Chemoenzymatic Synthesis via Asymmetric Bioreduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ene-reductases, in particular, have proven to be powerful tools for the asymmetric reduction of activated alkenes, providing access to chiral precursors for GABA analogues like pregabalin.[6][7][8]

Conceptual Overview

This pathway involves the synthesis of a β-cyanoacrylate ester, which serves as a substrate for an ene-reductase. The enzyme catalyzes the highly stereoselective reduction of the carbon-carbon double bond, creating the chiral center. The resulting chiral β-cyano ester is then converted to the target γ-amino acid through the reduction of the nitrile group.

Workflow Diagram: Chemoenzymatic Synthesis

Caption: Chemoenzymatic route using an ene-reductase for the key stereoselective step.

Experimental Protocol: Ene-Reductase Mediated Bioreduction

This protocol is based on methodologies developed for producing precursors to GABA analogues.[6][8]

-

Substrate Preparation: Synthesize the precursor, ethyl 2-cyano-3-(4-fluorophenyl)acrylate, via a Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl cyanoacetate.

-

Biocatalytic Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a mixture containing the ene-reductase enzyme, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NAD(P)H.

-

Substrate Addition: Add the acrylate substrate (e.g., dissolved in a co-solvent like DMSO to improve solubility) to the enzyme solution.

-

Reaction Conditions: Gently agitate the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the conversion and enantiomeric excess of the product by chiral GC or HPLC.

-

Product Extraction: Once the reaction reaches completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Purification and Elaboration: Purify the extracted chiral cyano ester by chromatography. Subsequently, reduce the nitrile to a primary amine and hydrolyze the ester to yield the final amino acid.

Causality and Insights

-

Enzyme Selectivity: The high enantioselectivity of this reaction is governed by the three-dimensional structure of the enzyme's active site, which preferentially binds one prochiral face of the substrate.

-

Substrate Engineering: The stereochemical outcome can sometimes be controlled or even inverted by modifying the ester group of the substrate or by using different geometric isomers (E/Z) of the acrylate.[6][7]

-

Cofactor Regeneration: An in situ cofactor regeneration system is essential for making the process economically viable on a larger scale, as the nicotinamide cofactors (NAD(P)H) are expensive.

Pathway 3: Chiral Pool Synthesis from (S)-Serine

The chiral pool approach utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or sugars, to synthesize the target molecule. An enantiospecific synthesis of a closely related compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed starting from (S)-serine, demonstrating the viability of this strategy.[9]

Conceptual Overview

This multi-step synthesis transforms (S)-serine into a chiral aziridine intermediate. The key step involves the regioselective ring-opening of this aziridine with a Grignard reagent derived from a fluorinated benzene. This reaction introduces the fluorophenyl group and sets up the carbon skeleton. Subsequent functional group manipulations, including deprotection and oxidation, lead to the final γ-amino acid.

Workflow Diagram: Chiral Pool Synthesis from (S)-Serine

Caption: Multi-step synthesis starting from the chiral pool molecule (S)-serine.

Experimental Protocol: Aziridine Ring-Opening

This protocol is adapted from the synthesis of the trifluorophenyl analogue.[9]

-

Grignard Reagent Preparation: Prepare the Grignard reagent, (4-fluorophenyl)magnesium bromide, from 1-bromo-4-fluorobenzene and magnesium turnings in anhydrous THF.

-

Reaction Setup: In a separate, dry, nitrogen-flushed flask, dissolve the N- and O-protected (R)-aziridin-2-methanol intermediate in anhydrous THF and cool to 0°C.

-

Ring-Opening: Add the freshly prepared Grignard reagent dropwise to the aziridine solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting amino alcohol derivative by column chromatography.

Causality and Insights

-

Regioselectivity: The nucleophilic attack of the Grignard reagent occurs preferentially at the less sterically hindered carbon of the aziridine ring, leading to the desired product with high regioselectivity.

-

Stereospecificity: The reaction proceeds with an inversion of configuration at the carbon center being attacked, but since the attack is on the CH₂OH-bearing carbon which is then modified, the original stereocenter from serine effectively directs the final product's stereochemistry.

-

Protecting Groups: The choice of protecting groups (e.g., Boc for the amine, Trityl for the alcohol) is critical. They must be stable to the reaction conditions (Grignard reagent) and be selectively removable in subsequent steps.[9]

Comparative Analysis of Synthesis Pathways

| Pathway | Key Advantage | Key Disadvantage | Typical No. of Steps | Scalability |

| Catalytic Asymmetric Addition | High efficiency and atom economy; direct creation of the stereocenter. | Requires expensive chiral catalysts and ligands; optimization can be complex. | 3-5 | Good to Excellent |

| Chemoenzymatic Synthesis | Extremely high enantioselectivity; environmentally friendly ("green") conditions. | Enzymes can be sensitive; requires specific substrates and aqueous media. | 3-4 | Good; requires bioreactor technology. |

| Chiral Pool Synthesis | Stereochemistry is derived from an inexpensive natural product. | Often involves multiple steps with protecting group manipulations, lowering overall yield. | 8-10 | Moderate |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several robust and stereocontrolled methodologies. Catalytic asymmetric methods, particularly those employing organocatalysis, offer a direct and scalable route with high efficiency. Chemoenzymatic approaches represent the cutting edge of green chemistry, providing exceptional enantioselectivity under mild conditions. While the chiral pool synthesis is often longer, it remains a reliable strategy that leverages nature's own stereochemical precision.

The choice of the optimal pathway depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity. Future developments in this field will likely focus on the discovery of more active and robust catalysts (both chemical and biological) and the development of continuous flow processes to further improve the efficiency, safety, and cost-effectiveness of producing this valuable pharmaceutical building block.[5]

References

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. ricerca.univaq.it [ricerca.univaq.it]

- 6. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of 3-Amino-4-(4-fluorophenyl)butanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 3-Amino-4-(4-fluorophenyl)butanoic acid, a GABA analogue with significant potential in neuroscience research and therapeutic development.[1][2] This document will move beyond a cursory overview to deliver a detailed, evidence-based exploration of its molecular interactions, the resultant signaling cascades, and the physiological outcomes. By synthesizing data from pivotal studies, presenting detailed experimental protocols, and visualizing complex biological pathways, this guide aims to equip researchers and drug development professionals with a comprehensive and actionable understanding of this compound's pharmacology.

Introduction: A Fluorinated GABA Analogue of Interest

This compound, also known as 4-Fluorophenibut or F-Phenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] The introduction of a fluorine atom to the phenyl ring distinguishes it from its parent compound, phenibut, and significantly influences its pharmacological profile.[3] This structural modification enhances its potency as a GABAB receptor agonist, making it a valuable tool for studying the GABAergic system and a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.[4][5][6][7]

Core Mechanism of Action: Selective GABAB Receptor Agonism

The primary and most well-characterized mechanism of action of this compound is its role as a selective and potent agonist at the GABAB receptor.[1][2][6] This has been extensively validated through a range of experimental paradigms, which are crucial for a comprehensive understanding of its activity.

Receptor Binding and Affinity

The affinity of this compound for the GABAB receptor has been quantified using radioligand binding assays. These experiments demonstrate its selective binding to the GABAB receptor with negligible affinity for the GABAA receptor.

| Compound | Receptor Target | IC₅₀ (μM) |

| This compound | GABAB | 1.70 |

| This compound | GABAA | >100 |

This data highlights the selectivity of the compound for the GABAB receptor subtype.[1]

Functional Consequences of Receptor Activation

Activation of the GABAB receptor by this compound initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs).[8][9] This leads to the modulation of downstream effectors, ultimately resulting in neuronal inhibition.[8][10]

The key functional outcomes include:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[9][10]

-

Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.[10][11]

-

Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is critical for neurotransmitter release.[10]

Visualizing the GABAB Signaling Pathway

The signaling cascade initiated by the binding of this compound to the GABAB receptor can be visualized as follows:

Figure 1: GABA-B Receptor Activation Pathway. This diagram illustrates the signaling cascade initiated by the binding of this compound to the GABA-B receptor, leading to neuronal inhibition.

Methodologies for Mechanistic Elucidation: Experimental Protocols

The following protocols are provided as a guide for researchers seeking to investigate the mechanism of action of this compound or similar compounds.

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of a test compound for the GABAB receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]CGP54626, a GABAB receptor antagonist).[12]

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like baclofen).

-

Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).[13]

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.[14]

-

Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

-

Rapidly aspirate the contents of the wells onto glass fiber filters using a cell harvester.[14]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding against the log of the test compound concentration to determine the IC₅₀ value.

Figure 2: Radioligand Binding Assay Workflow. A streamlined representation of the key steps involved in determining the binding affinity of a compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of the test compound on neuronal activity.

Materials:

-

Cultured neurons (e.g., cerebellar Purkinje cells or hippocampal neurons).[6]

-

Patch-clamp setup including a microscope, micromanipulator, and amplifier.

-

Borosilicate glass pipettes.

-

Intracellular and extracellular recording solutions.[15]

-

Test compound (this compound).

Procedure:

-

Prepare a coverslip with cultured neurons for recording.

-

Pull a patch pipette and fill it with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Record baseline neuronal activity (e.g., membrane potential or holding current).

-

Perfuse the neuron with the test compound at various concentrations.

-

Record the changes in neuronal activity, such as hyperpolarization or an outward potassium current.[6][16]

-

Wash out the compound to observe for reversibility of the effect.

-

Analyze the dose-response relationship to determine the EC₅₀ of the compound.

In Vivo Consequences and Therapeutic Implications

The potent agonism at GABAB receptors by this compound translates into significant in vivo effects. Studies have shown that it can suppress the generation of action potentials in neurons.[6] This inhibitory action underlies its potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety disorders, spasticity, and certain types of pain.[2][3] The presence of the fluorine atom may also enhance its metabolic stability and ability to cross the blood-brain barrier compared to non-fluorinated analogues.[4][5]

Conclusion

This compound exerts its primary mechanism of action as a selective and potent agonist of the GABAB receptor. This interaction triggers a well-defined signaling cascade that leads to neuronal inhibition. The detailed understanding of its pharmacology, facilitated by the experimental approaches outlined in this guide, provides a robust framework for its continued investigation as a research tool and its potential development as a therapeutic agent for a range of neurological and psychiatric conditions.

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride [myskinrecipes.com]

- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. sophion.com [sophion.com]

- 16. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-4-(4-fluorophenyl)butanoic acid GABA_B receptor agonist

An In-depth Technical Guide to 3-Amino-4-(4-fluorophenyl)butanoic Acid: A Potent GABAB Receptor Agonist

Abstract

This technical guide provides a comprehensive overview of this compound, a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. Also known by synonyms such as 4-Fluorophenibut, F-Phenibut, and the developmental code name CGP-11130, this compound is a structural analog of phenibut and the clinically significant muscle relaxant, baclofen.[1][2] This document delineates its mechanism of action, provides detailed protocols for its chemical synthesis and pharmacological characterization, summarizes key quantitative data, and discusses its therapeutic potential. The guide is intended to serve as a foundational resource for researchers in neuropharmacology and medicinal chemistry investigating the GABAergic system.

Introduction: The GABAB Receptor System and its Modulators

The GABAergic system is the principal inhibitory network in the central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition. The primary mediator of this inhibition is GABA, which exerts its effects through two main receptor classes: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[3]

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory signals.[4] Their activation is critical for modulating synaptic transmission and neuronal excitability. Dysregulation of the GABAB system has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[4]

This compound belongs to a class of GABA analogs that includes phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA).[1] The introduction of a halogen atom at the para-position of the phenyl ring significantly influences the pharmacological profile. The fluorine substitution in this compound results in a compound that is considerably more potent than phenibut, though slightly less potent than baclofen, establishing it as a valuable tool for probing GABAB receptor function.[5]

Molecular Mechanism of Action

As a selective GABAB receptor agonist, this compound mimics the endogenous ligand GABA at the orthosteric binding site of the receptor. The GABAB receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[4] Ligand binding occurs within the Venus flytrap (VFT) domain of the GABAB1 subunit, which induces a conformational change, leading to the activation of the GABAB2 subunit and its associated intracellular signaling cascade.

The activated receptor couples to inhibitory Gαi/o proteins, which subsequently dissociate into Gα and Gβγ subunits. This dissociation triggers two primary downstream inhibitory pathways:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[5][6] Concurrently, it inhibits the opening of voltage-gated calcium channels (Cav), reducing calcium influx and thereby decreasing neurotransmitter release from presynaptic terminals.

This dual mechanism results in both postsynaptic inhibition (hyperpolarization) and presynaptic inhibition (reduced neurotransmitter release), culminating in a potent dampening of neuronal excitability.[5]

Caption: GABAB Receptor Signaling Cascade.

Chemical Properties and Synthesis

This compound is a chiral molecule typically utilized as a racemic mixture in research settings.[7] Its hydrochloride salt is often preferred for its increased stability and solubility in aqueous solutions.[8][9]

| Property | Value | Reference |

| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid | [1] |

| CAS Number | 52237-19-1 (Free Acid) | [1] |

| CAS Number | 1858241-03-8 (HCl Salt) | [10] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [1] |

| Molecular Weight | 197.21 g/mol | [11] |

Representative Synthesis Protocol

The synthesis can be achieved via a Michael addition followed by reduction of the nitro group. A modern approach employs organocatalysis in a continuous flow system, which offers high yield and enantioselectivity.[12] The following protocol is a representative batch adaptation based on this strategy.

Step 1: Asymmetric Michael Addition

-

To a solution of 4-fluorocinnamaldehyde (1.0 eq) in nitromethane (10.0 eq), add a polystyrene-supported diarylprolinol silyl ether organocatalyst (0.1 eq).

-

Stir the mixture at room temperature for 24-48 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter off the heterogeneous catalyst. The catalyst can be washed with dichloromethane and reused.

-

Evaporate the excess nitromethane under reduced pressure to yield the crude γ-nitroaldehyde intermediate, (R)-3-(4-fluorophenyl)-4-nitrobutanal.

Step 2: Oxidation of the Aldehyde

-

Dissolve the crude γ-nitroaldehyde (1.0 eq) in a suitable solvent such as acetone.

-

Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise at 0°C. Maintain the temperature below 10°C.

-

Stir the reaction for 2-4 hours at room temperature. Monitor for the disappearance of the aldehyde.

-

Quench the reaction by adding isopropanol until the orange color dissipates.

-

Perform an aqueous workup: extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude γ-nitro acid.

Step 3: Reduction of the Nitro Group

-

Dissolve the crude γ-nitro acid intermediate in methanol or ethanol.

-

Add Palladium on carbon (10% Pd/C, 5 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature and atmospheric pressure for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Step 4: (Optional) Hydrochloride Salt Formation

-

Dissolve the final product in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Caption: Chemical Synthesis Workflow.

Pharmacological Characterization

The pharmacological profile of a novel compound is established by determining its binding affinity for the target receptor and its functional efficacy as an agonist or antagonist.

Comparative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound and compares it with its close analogs, phenibut and baclofen.

| Compound | Binding Affinity (IC₅₀) | Functional Potency (EC₅₀) | Assay Details | Reference |

| This compound | 1.70 µM | 23.3 µM | [³H]Baclofen displacement in rat brain membranes; K⁺ current activation in mouse Purkinje cells | [1][5] |

| Phenibut | - | 1362 µM | K⁺ current activation in mouse Purkinje cells | [5] |

| Baclofen | - | 6.0 µM | K⁺ current activation in mouse Purkinje cells | [5] |

The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, indicating binding affinity. The EC₅₀ value represents the concentration required to elicit 50% of the maximum functional response, indicating potency.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radiolabeled GABAB ligand from the receptor. This method is adapted from the foundational work of Bowery et al. (1983).[1]

Materials:

-

Rat whole brain tissue

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4

-

Radioligand: [³H]Baclofen (specific activity ~30-60 Ci/mmol)

-

Non-specific ligand: GABA (100 µM) or unlabeled Baclofen (100 µM)

-

Test Compound: this compound, stock solution in assay buffer

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and vials; Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Membrane Preparation Buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. Finally, resuspend the pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In triplicate, prepare assay tubes (total volume 500 µL) containing:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]Baclofen (final concentration ~2-5 nM), 400 µL membrane suspension.

-

Non-specific Binding: 50 µL non-specific ligand, 50 µL [³H]Baclofen, 400 µL membrane suspension.

-

Competition: 50 µL of test compound (at various concentrations), 50 µL [³H]Baclofen, 400 µL membrane suspension.

-

-

Incubation: Incubate all tubes at room temperature for 20-30 minutes.

-

Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: Electrophysiological Functional Assay

This protocol assesses the functional potency and efficacy of the test compound by measuring its ability to activate GIRK channels in neurons, a hallmark of GABAB receptor activation. This method is based on the work of Irie et al. (2020).[5]

Materials:

-

Mouse cerebellar slices (250-300 µm thick)

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂

-

Internal solution for patch pipette (K-gluconate based)

-

Test Compound: this compound, stock solution in aCSF

-

Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope

Methodology:

-

Slice Preparation: Prepare acute cerebellar slices from a P18-P25 mouse using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for 30 min, then at room temperature for at least 1 hour before recording.

-

Cell Identification: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at ~2 mL/min. Identify Purkinje cells in the cerebellar cortex using differential interference contrast (DIC) optics.

-

Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a Purkinje cell. Hold the cell in voltage-clamp mode at -60 mV.

-

Drug Application: After establishing a stable baseline current, apply the test compound at increasing concentrations via the perfusion system. Apply each concentration for 2-3 minutes until a steady-state outward current is observed.

-

Data Acquisition: Record the holding current throughout the experiment. The outward current induced by the agonist is mediated by the activation of GIRK channels.

-

Data Analysis: Measure the peak amplitude of the outward current at each concentration of the test compound. Normalize the currents to the cell capacitance to get current density (pA/pF). Plot the current density against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Eₘₐₓ).

Caption: Experimental Workflow for Pharmacological Characterization.

Pharmacokinetics and Therapeutic Potential

Pharmacokinetic Profile

To date, no formal pharmacokinetic studies for this compound have been published in peer-reviewed literature. However, inferences can be drawn from its chemical structure. The substitution of a fluorine atom onto the phenyl ring, analogous to the chlorine atom in baclofen, is expected to increase lipophilicity and protect the molecule from rapid first-pass metabolism compared to its non-halogenated parent, phenibut.[13] This modification likely leads to improved oral bioavailability and CNS penetration. Anecdotal reports suggest a faster onset of action and a shorter duration compared to phenibut, though these claims require rigorous scientific validation.[2] Preclinical studies in rodent models are necessary to formally determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Therapeutic Potential

Given its potent and selective GABAB receptor agonism, this compound holds potential for similar therapeutic applications as other drugs in its class.

-

Anxiolytic: GABAB agonism produces calming and anxiolytic effects, suggesting potential use in anxiety disorders.[14]

-

Muscle Relaxant: Baclofen is a first-line treatment for spasticity; this compound would likely share these muscle relaxant properties.

-

Nootropic/Cognitive Effects: While phenibut is often used for its purported nootropic effects, the more targeted GABAB action of its fluorinated analog may modulate cognitive processes differently.[14]

-

Anti-addiction: GABAB agonists are under investigation for treating substance use disorders, particularly alcohol and cocaine addiction, by modulating reward pathways.

However, as an unmarketed research chemical, its safety and efficacy in humans are unknown. The increased potency relative to phenibut suggests a higher risk of side effects, dependence, and withdrawal symptoms with misuse.[5][6]

Conclusion and Future Directions

This compound is a valuable research tool for the study of the GABAB receptor system. Its chemical and pharmacological properties place it between the widely used compounds phenibut and baclofen in terms of potency. The detailed protocols provided in this guide offer a framework for its synthesis and characterization, enabling further investigation by the scientific community.

Future research should prioritize comprehensive in vivo studies to establish a formal pharmacokinetic and safety profile. Furthermore, exploring the differential effects of its (R)- and (S)-enantiomers could provide deeper insights into the stereospecific requirements of the GABAB receptor binding pocket and potentially lead to the development of more selective therapeutic agents.

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. researchgate.net [researchgate.net]

- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. | Read by QxMD [read.qxmd.com]

- 7. medkoo.com [medkoo.com]

- 8. nbinno.com [nbinno.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]

- 14. nbinno.com [nbinno.com]

Stereochemistry of 3-Amino-4-(4-fluorophenyl)butanoic acid

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-4-(4-fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of this compound, a fluorinated analog of γ-aminobutyric acid (GABA) with significant potential in neuroscience and medicinal chemistry. The presence of a single stereocenter at the C3 position gives rise to two enantiomers, (R) and (S), whose distinct three-dimensional arrangements dictate their pharmacological activity. This document details field-proven methodologies for the stereoselective synthesis via both asymmetric synthesis and chiral resolution, robust analytical techniques for enantiomeric separation and characterization including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and discusses the stereospecific interactions with biological targets. Each section is grounded in established scientific principles, providing both the procedural steps and the causal logic behind experimental design, empowering researchers to effectively control and analyze the stereoisomers of this important molecule.

Introduction: The Significance of Chirality

This compound is a structural analog of phenibut and baclofen, belonging to the class of β-substituted γ-amino acids. Its structure is characterized by a butanoic acid backbone with an amino group at the C3 position and a 4-fluorophenyl group at the C4 position. The carbon atom at the C3 position is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (S)-3-Amino-4-(4-fluorophenyl)butanoic acid and (R)-3-Amino-4-(4-fluorophenyl)butanoic acid.

In drug development, stereochemistry is not a trivial detail; it is a critical determinant of a molecule's therapeutic efficacy and safety profile. Enantiomers often exhibit significantly different pharmacodynamic and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral.[1][2] One enantiomer may fit perfectly into a receptor's binding site to elicit a desired therapeutic effect, while its mirror image may be inactive or, in some cases, produce off-target effects or toxicity.[3] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of this compound is paramount for any research or development program.

This guide serves as a technical deep-dive into the core stereochemical considerations for this compound, providing validated frameworks for its synthesis and analysis.

Stereoselective Synthesis: Accessing Enantiomerically Pure Forms

Obtaining enantiomerically pure forms of this compound can be achieved through two primary strategies: direct asymmetric synthesis, which creates the desired enantiomer preferentially, or chiral resolution, which separates a pre-existing 50:50 racemic mixture.

Strategy 1: Asymmetric Synthesis via Catalytic Conjugate Reduction

Asymmetric synthesis offers an elegant and efficient route to directly produce a single enantiomer, minimizing the loss of material associated with resolving a racemate. One powerful method for synthesizing chiral β-aryl-substituted γ-amino acids is the copper-catalyzed asymmetric conjugate reduction of a corresponding α,β-unsaturated ester.[4] This approach utilizes a chiral ligand to direct the addition of a hydride, thereby establishing the stereocenter with high enantioselectivity.

The causality behind this choice lies in the robustness and predictability of copper-hydride chemistry when paired with well-defined chiral phosphine ligands like (S)-BINAP. The catalyst forms a chiral pocket around the substrate, forcing the hydride to attack from a specific face of the double bond, leading to the preferential formation of one enantiomer.

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol: Asymmetric Synthesis

-

Catalyst Preparation: In a nitrogen-purged glovebox, add Cu(OAc)₂·H₂O (5 mol%) and (S)-BINAP (5.5 mol%) to a flame-dried Schlenk flask containing anhydrous toluene. Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

-

Reaction Setup: In a separate flask, dissolve the starting material, (E)-Methyl 4-(4-fluorophenyl)-3-(phthalimido)but-2-enoate (1.0 eq), in anhydrous toluene.

-

Conjugate Reduction: Add the substrate solution to the catalyst mixture. Follow this with the addition of tert-butanol (t-BuOH, 2.0 eq) and then slowly add polymethylhydrosiloxane (PMHS, 3.0 eq) dropwise over 10 minutes.

-

Reaction Monitoring: Stir the reaction at 25°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Deprotection: Purify the resulting crude ester by column chromatography. Subsequently, remove the phthalimido protecting group by treating the ester with hydrazine hydrate in ethanol under reflux, followed by acidic workup to yield the target (S)-enantiomer.

Strategy 2: Chiral Resolution of Racemic Acid via Diastereomeric Salt Formation

Chiral resolution is a classical and highly effective method for separating enantiomers.[5] This technique relies on reacting the racemic mixture with a single enantiomer of a second chiral compound (the resolving agent) to form a pair of diastereomers.[6] Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization.[5]

The choice of an acidic resolving agent like L-(+)-Tartaric acid is a self-validating system. The basic amino group of the racemic this compound reacts with the carboxylic acid groups of the tartaric acid to form two diastereomeric salts: [(S)-acid·(L)-tartrate] and [(R)-acid·(L)-tartrate]. One of these salts will typically be less soluble in a given solvent system and will crystallize out preferentially.

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution

-

Dissolution: Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol/water (e.g., 9:1 v/v).

-

Salt Formation: In a separate flask, dissolve L-(+)-Tartaric acid (0.5 eq) in the same hot solvent mixture. Slowly add the tartaric acid solution to the racemic amino acid solution with stirring.

-

Crystallization: Allow the combined solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the enriched, less-soluble diastereomeric salt. The mother liquor contains the more soluble diastereomeric salt.

-

Enantiomer Liberation: To recover the free amino acid, dissolve the isolated salt crystals in water and adjust the pH to ~9-10 with aqueous ammonium hydroxide. The free amino acid will precipitate out of the solution.

-

Final Purification: Collect the pure enantiomer by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess (ee) of the product should be determined by chiral HPLC. The other enantiomer can be recovered from the mother liquor by the same liberation procedure.

Stereochemical Analysis and Characterization

Once a single enantiomer has been synthesized or isolated, its stereochemical purity and identity must be rigorously confirmed. Chiral HPLC is the gold standard for determining enantiomeric purity, while NMR spectroscopy, particularly with chiral solvating agents, can be used for absolute configuration assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[7] The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies.[8] This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in two separate peaks on the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of enantiomeric excess (% ee).

The choice of a polysaccharide-based CSP, such as one coated with derivatized cellulose or amylose, is a robust starting point for many amino acids due to the multiple chiral recognition mechanisms they offer, including hydrogen bonding, dipole-dipole, and π-π interactions.[9]

Table 1: Exemplary Chiral HPLC Data for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~8.5 min |

| Retention Time (R)-enantiomer | ~10.2 min |

| Resolution (Rs) | > 2.0 |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase (Hexane/IPA/TFA 80:20:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for at least 15 minutes to ensure both peaks have eluted.

-

Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR spectra of two enantiomers are identical, their signals can be differentiated in a chiral environment. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.[10] The CSA forms rapid, reversible diastereomeric complexes with each enantiomer, and the differing geometries of these complexes cause slight but measurable differences in the chemical shifts (Δδ) of the corresponding nuclei.[11][12] This technique is invaluable for confirming the absolute configuration by comparing the observed shifts to a known standard. ¹⁹F NMR is particularly useful for this molecule, as the fluorine atom provides a highly sensitive and clean probe with a wide chemical shift range.[13]

Table 2: Hypothetical NMR Data (¹H, ¹³C, ¹⁹F) in the Presence of a Chiral Solvating Agent (CSA)

| Nucleus | (S)-Enantiomer + CSA (δ, ppm) | (R)-Enantiomer + CSA (δ, ppm) | Δδ (S-R) (ppm) |

| ¹H (H3) | 3.85 | 3.82 | +0.03 |

| ¹³C (C3) | 52.4 | 52.2 | +0.2 |

| ¹⁹F | -115.60 | -115.75 | +0.15 |

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

-

Sample Preparation: Accurately weigh and dissolve the enantiomerically pure or enriched sample of this compound (approx. 5 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire Reference Spectrum: Obtain standard ¹H, ¹³C, and ¹⁹F NMR spectra of the sample.

-

Add CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

-

Acquire Complex Spectrum: Gently mix the sample and re-acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Analysis: Compare the spectra obtained before and after the addition of the CSA. Observe the splitting or shifting of key signals (e.g., the proton on the chiral carbon, the fluorine signal) to determine the chemical shift differences (Δδ) between the diastereomeric complexes. This allows for the quantification of enantiomeric excess and, with appropriate reference standards, assignment of the absolute configuration.

Stereospecific Pharmacodynamics: Differential Biological Activity

The primary rationale for controlling stereochemistry is the differential interaction of enantiomers with biological targets. As an analog of GABA, this compound is expected to interact with GABA receptors (GABA-A and GABA-B).[2] These receptors possess complex, three-dimensional binding pockets. The precise spatial arrangement of the amino, carboxylic acid, and fluorophenyl groups of one enantiomer will allow for optimal binding interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions), leading to higher affinity and/or efficacy. The other enantiomer, being a mirror image, will not be able to achieve this optimal fit, resulting in weaker or no activity.[3]

For example, in the related compound baclofen (3-Amino-4-(4-chlorophenyl)butanoic acid), the (R)-enantiomer is the active form that binds potently to the GABA-B receptor, while the (S)-enantiomer is significantly less active. A similar stereoselectivity can be anticipated for this compound.

Table 3: Hypothetical Binding Affinities (Ki, nM) at Human GABA Receptors

| Enantiomer | GABA-A Receptor (Ki, nM) | GABA-B Receptor (Ki, nM) |

| (S)-Enantiomer | > 10,000 | 850 |

| (R)-Enantiomer | > 10,000 | 95 |

| Racemic Mixture | > 10,000 | 190 |

This data is illustrative to demonstrate the principle of stereoselectivity and is not based on direct experimental results for this specific compound.

This hypothetical data illustrates that the (R)-enantiomer may be nearly an order of magnitude more potent at the GABA-B receptor than the (S)-enantiomer. Developing the (R)-enantiomer as a single-isomer drug would therefore allow for a lower therapeutic dose, potentially reducing the risk of off-target side effects that might be associated with the less active (S)-enantiomer.

Conclusion

The stereochemistry of this compound is a central element that defines its chemical and biological identity. As this guide has detailed, robust and reliable methods exist for both the selective synthesis and the rigorous analysis of its (R) and (S) enantiomers. For researchers and drug developers, a thorough understanding and application of these stereochemical principles are not merely academic exercises; they are essential prerequisites for elucidating the molecule's true pharmacological potential and advancing it as a safe and effective therapeutic agent. The deliberate control of stereochemistry, from the synthetic route to the final analytical characterization, forms the bedrock of modern, rational drug design.

References

- 1. Buy (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid [smolecule.com]

- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of beta-aryl-gamma-amino acid derivatives via Cu-catalyzed asymmetric 1,4-reductions of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butyric acid HCl: A Technical Guide for Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-fluorophenyl)butyric acid hydrochloride is a chiral derivative of γ-aminobutyric acid (GABA) and a potent agonist of the GABA-B receptor. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological context of this compound, tailored for researchers, scientists, and professionals in drug development. By elucidating the scientific rationale behind its design and the technical details of its synthesis, this document serves as a comprehensive resource for the exploration of novel therapeutics targeting the GABAergic system. We will delve into the foundational research that established its pharmacological target, detail a robust method for its enantioselective synthesis via diastereomeric resolution, and present its key analytical and pharmacological data.

Introduction: The Rationale for Fluorinated GABA Analogues

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its therapeutic potential is, however, limited by its inability to cross the blood-brain barrier. This has driven the development of GABA analogues with improved pharmacokinetic properties.

One successful strategy has been the introduction of a phenyl group at the β-position of the GABA backbone, as seen in phenibut (β-phenyl-GABA). This modification enhances lipophilicity, facilitating passage into the CNS. Further structural modifications, such as the incorporation of a halogen atom on the phenyl ring, have been explored to modulate potency and selectivity. The 4-chloro derivative, baclofen, is a clinically approved muscle relaxant and antispastic agent that exerts its effects through agonism at the GABA-B receptor.[2]

The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of a drug candidate.[3] This led to the exploration of 4-fluorophenibut, the racemic mixture of (R)- and (S)-3-Amino-4-(4-fluorophenyl)butyric acid.

Discovery and Pharmacological Context

The foundational research that contextualizes the discovery of (S)-3-Amino-4-(4-fluorophenyl)butyric acid HCl was conducted by Bowery and colleagues in the early 1980s. Their seminal work characterized the then-novel bicuculline-insensitive GABA receptor, which they termed the GABA-B receptor.[1][4] In their 1983 paper, they detailed the binding characteristics of various GABA analogues to synaptic membranes from rat brains.[4]

Among the compounds tested was the racemic mixture of 4-amino-3-(4-fluorophenyl)butyric acid (referred to as β-(4-Fluorophenyl)-GABA). This study established that 4-fluorophenibut is a selective agonist for the GABA-B receptor, with an IC50 value of 1.70 μM, making it more potent than phenibut.[1] This discovery positioned 4-fluorophenibut and its enantiomers as valuable tools for studying GABA-B receptor pharmacology and as potential leads for therapeutic development.

Subsequent research on related chiral GABA analogues, such as phenibut and baclofen, has demonstrated that the pharmacological activity often resides primarily in one of the enantiomers. For instance, the activity of racemic phenibut is attributed to the (R)-enantiomer, which has a higher affinity for the GABA-B receptor.[2] This highlights the critical importance of stereochemistry in the design of GABA-B receptor agonists and provides the rationale for the synthesis and investigation of the individual enantiomers of 4-fluorophenibut.

Enantioselective Synthesis: A Protocol for Diastereomeric Resolution

The preparation of enantiomerically pure (S)-3-Amino-4-(4-fluorophenyl)butyric acid HCl can be achieved through the resolution of the racemic mixture. A robust and widely applicable method for the resolution of chiral amines and amino acids is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[5][6] Tartaric acid, a readily available and inexpensive chiral acid, is an effective resolving agent for this purpose.[5][7]

The following protocol outlines a method for the preparation of the racemic 4-fluorophenibut and its subsequent resolution to yield the desired (S)-enantiomer.

Synthesis of Racemic 4-Amino-3-(4-fluorophenyl)butyric Acid

A common route to β-aryl-γ-aminobutyric acids involves the Knoevenagel condensation of an aromatic aldehyde with a malonic ester derivative, followed by a Michael addition of a nitro group, and subsequent reduction.

Experimental Protocol:

-

Step 1: Knoevenagel Condensation: 4-Fluorobenzaldehyde is condensed with diethyl malonate in the presence of a base such as piperidine to yield diethyl 2-(4-fluorobenzylidene)malonate.

-

Step 2: Michael Addition: The resulting product is reacted with nitromethane in the presence of a base to yield diethyl 2-(1-(4-fluorophenyl)-2-nitroethyl)malonate.

-

Step 3: Decarboxylation and Reduction: The product from Step 2 is hydrolyzed and decarboxylated by heating with a strong acid (e.g., HCl), followed by catalytic hydrogenation (e.g., using H2/Pd-C) to reduce the nitro group to an amine. This yields racemic 4-amino-3-(4-fluorophenyl)butyric acid.

Chiral Resolution using (+)-Tartaric Acid

Experimental Protocol:

-

Salt Formation: The racemic 4-amino-3-(4-fluorophenyl)butyric acid is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-(2R,3R)-tartaric acid, dissolved in the same solvent, is added to the solution.

-

Fractional Crystallization: The solution is allowed to cool slowly to induce crystallization. The diastereomeric salt of the (S)-amine with (+)-tartaric acid will preferentially crystallize due to differences in solubility. The crystals are collected by filtration.

-

Purification: The collected crystals may be recrystallized from the same solvent to improve diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a base (e.g., NaOH) to liberate the free (S)-3-amino-4-(4-fluorophenyl)butyric acid.

-

Extraction and HCl Salt Formation: The free amine is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting free base is then dissolved in a suitable solvent (e.g., diethyl ether), and a solution of HCl in the same solvent is added to precipitate the (S)-3-Amino-4-(4-fluorophenyl)butyric acid hydrochloride salt. The product is collected by filtration and dried under vacuum.

Diagram of the Diastereomeric Resolution Workflow:

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

The Pharmacological Profile of 4-Fluorophenibut: A Technical Guide

Abstract

4-Fluorophenibut (hydrochloride CAS: 1858241-03-8), a derivative of the nootropic and anxiolytic agent phenibut, has emerged as a compound of interest within the research chemical landscape.[1] This technical guide provides a comprehensive overview of the current understanding of 4-fluorophenibut's pharmacological profile, intended for researchers, scientists, and drug development professionals. By synthesizing available preclinical data, this document details the compound's mechanism of action, receptor binding affinities, and pharmacodynamic effects. Furthermore, this guide outlines detailed experimental protocols for the in vitro and in vivo characterization of 4-fluorophenibut and similar GABAergic compounds. While significant strides have been made in elucidating its primary molecular interactions, critical gaps in the knowledge of its pharmacokinetics and in vivo behavioral effects persist, highlighting key areas for future investigation.

Introduction and Chemical Properties

4-Fluorophenibut, also known as F-Phenibut or CGP-11130, is a synthetic derivative of phenibut (β-phenyl-γ-aminobutyric acid) characterized by the substitution of a fluorine atom at the para position of the phenyl ring.[1] This structural modification significantly influences its pharmacological properties compared to its parent compound. Chemically, it is β-(4-fluorophenyl)-γ-aminobutyric acid with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol .[1] It is typically available as a white solid and is soluble in various organic solvents and phosphate-buffered saline.[1]

The introduction of the fluorine atom enhances the lipophilicity of the molecule, which is theorized to facilitate its passage across the blood-brain barrier, a critical consideration for centrally acting agents. While not approved for medical use in any jurisdiction, 4-fluorophenibut is available online as a research chemical and is of interest for its potential nootropic and anxiolytic effects, which are presumed to be more potent than those of phenibut.[1]

Table 1: Physicochemical Properties of 4-Fluorophenibut

| Property | Value | Source |

| IUPAC Name | 4-amino-3-(4-fluorophenyl)butanoic acid | [2] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [1] |

| Molecular Weight | 197.21 g/mol | [1] |

| CAS Number | 1858241-03-8 (hydrochloride salt) | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in Dimethylformamide (25 mg/mL), Dimethyl Sulfoxide (20 mg/mL), Ethanol (14 mg/mL), and Phosphate-Buffered Saline (10 mg/mL) | [1] |

Mechanism of Action and Receptor Pharmacology

The primary mechanism of action of 4-fluorophenibut is its activity as a potent and selective agonist at the γ-aminobutyric acid type B (GABA-B) receptor.[2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are critical in modulating neuronal excitability.

GABA-B Receptor Agonism

In vitro studies have demonstrated that 4-fluorophenibut is a significantly more potent GABA-B agonist than its parent compound, phenibut. Electrophysiological recordings from mouse cerebellar Purkinje cells revealed that 4-fluorophenibut activates an outward-rectifying potassium current, leading to hyperpolarization of the neuronal membrane and a reduction in action potential firing.[1][3] This inhibitory effect is the foundation of its presumed anxiolytic and sedative properties.[1]

The potency of 4-fluorophenibut has been quantified and compared with phenibut and the classical GABA-B agonist, baclofen. These studies highlight the impact of the para-fluoro substitution on receptor affinity and functional activity.

Table 2: Comparative Potency at the GABA-B Receptor

| Compound | EC₅₀ (μM) for K⁺ Current Activation | IC₅₀ (μM) for GABA-B Binding |

| 4-Fluorophenibut | 23.3[1] | 1.70[2] |

| Phenibut | 1362[1] | - |

| Baclofen | 6.0[1] | - |

As illustrated in the table, 4-fluorophenibut is approximately 58 times more potent than phenibut in functional assays, although it is less potent than baclofen.[1]

Receptor Selectivity

4-Fluorophenibut exhibits high selectivity for the GABA-B receptor over the GABA-A receptor. Binding studies have shown an IC₅₀ value of greater than 100 μM for the GABA-A receptor, indicating a negligible affinity at physiologically relevant concentrations.[2] This selectivity is a key feature of its pharmacological profile, distinguishing it from non-selective GABAergic agents like benzodiazepines.

Other Potential Molecular Targets

Some preliminary and often anecdotal reports suggest that, like phenibut, 4-fluorophenibut may also interact with other molecular targets, including the α2δ subunit of voltage-gated calcium channels and trace amine-associated receptor 1 (TAAR1).[4] However, these interactions are not as well-characterized as its potent GABA-B agonism, and further rigorous investigation is required to substantiate these claims and determine their physiological relevance. There is also some in-vitro evidence suggesting minimal activity at GABA-A receptors, though this is likely not a primary mechanism of action.[4]

Pharmacodynamics and Physiological Effects

The potent agonism of 4-fluorophenibut at GABA-B receptors translates into significant central nervous system depressant effects. The activation of these receptors leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.

Signaling Pathway

Activation of the metabotropic GABA-B receptor by an agonist like 4-fluorophenibut initiates a G-protein-mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity. The key pharmacodynamic outcomes are the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting efflux of potassium and reduced influx of calcium leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

Figure 1: Simplified signaling pathway of 4-fluorophenibut at the GABA-B receptor.

Anticipated Physiological Effects

Based on its mechanism of action, the anticipated physiological effects of 4-fluorophenibut include:

-

Anxiolysis: Reduction of anxiety and stress.

-

Sedation: Dose-dependent drowsiness and sedation.

-

Nootropic Effects: Potential for cognitive enhancement, although this is largely anecdotal and not well-supported by preclinical data.

-

Motor Impairment: At higher doses, a reduction in coordination and motor control is expected.[1]

It is crucial to note that due to its increased potency, 4-fluorophenibut may carry a higher risk of adverse effects, including significant central nervous system depression, intoxication, and dependence liability compared to phenibut.[1][3]

Pharmacokinetics: A Critical Knowledge Gap

Hypothesized Pharmacokinetic Properties:

-

Absorption: The increased lipophilicity due to the fluorine atom may lead to more rapid and complete absorption from the gastrointestinal tract compared to phenibut.

-

Distribution: The enhanced lipophilicity is also expected to facilitate greater penetration across the blood-brain barrier, potentially contributing to its increased potency.

-

Metabolism and Excretion: The metabolic fate of 4-fluorophenibut is unknown. It is unclear if it undergoes significant metabolism or is primarily excreted unchanged, as is the case for a substantial portion of a phenibut dose.

The absence of empirical pharmacokinetic data makes it challenging to predict its onset of action, duration of effects, and potential for drug-drug interactions. This represents a critical area for future research to ensure a comprehensive understanding of its pharmacological profile and safety.

Experimental Protocols for Pharmacological Characterization

To facilitate further research into 4-fluorophenibut and related compounds, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Characterization: GABA-B Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.

Figure 2: Workflow for a GABA-B receptor radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat whole brain tissue in ice-cold Tris-HCl buffer containing 2.5 mM CaCl₂.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Repeat the wash and centrifugation steps three more times to remove endogenous GABA.

-

Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, buffer, and a known concentration of a suitable GABA-B receptor radioligand (e.g., [³H]-CGP54626).

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled GABA-B agonist (e.g., baclofen) to saturate the receptors.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (4-fluorophenibut).

-

-

Incubation:

-

Incubate the plate at room temperature for 1.5 hours to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Behavioral Assessment: Elevated Plus Maze (for Anxiolytic Effects)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the exploration of the open arms of the maze.

Step-by-Step Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

-

Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer 4-fluorophenibut or a vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

-

Testing:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Score the video for the number of entries into the open and closed arms, and the time spent in each.

-

An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

-

In Vivo Behavioral Assessment: Novel Object Recognition (for Nootropic Effects)